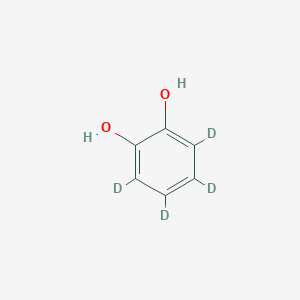

儿茶酚-d4

描述

Catechol-d4, also known as 3,4,5,6-Tetradeuteriobenzene-1,2-diol, is a compound with the molecular formula C6H6O2 . It has a molecular weight of 114.13 g/mol . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of Catechol-d4 is characterized by the presence of four deuterium atoms . The InChI string for Catechol-d4 is InChI=1S/C6H6O2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H/i1D,2D,3D,4D .

Physical And Chemical Properties Analysis

Catechol-d4 has a molecular weight of 114.13 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . It has a Rotatable Bond Count of 0 . The Exact Mass is 114.061886414 g/mol and the Monoisotopic Mass is 114.061886414 g/mol .

科学研究应用

Biomimetic Adhesives and Coatings:

Inspired by natural adhesives found in mussels and other organisms, catechol-functionalized materials have gained attention. Catechol-d4 can be incorporated into hydrogels, coatings, and adhesives due to its adhesive properties. These biomimetic materials find applications in wound healing, tissue engineering, and drug delivery .

安全和危害

Catechol-d4 is classified as having acute toxicity, both orally and dermally . It is also classified as causing skin irritation and serious eye damage . It may cause an allergic skin reaction . It is harmful if inhaled and is suspected of causing genetic defects . It is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

未来方向

Research on catechol compounds, including Catechol-d4, is ongoing. For instance, there is interest in understanding the association between polymorphisms in DRD2, DRD4 and COMT genes and their gene-gene interactions with antipsychotic treatment response in patients with schizophrenia . Another area of interest is the role of catechol compounds in the diagnosis of ADHD .

作用机制

Target of Action

Catechol-d4, a deuterium-labeled variant of catechol, primarily targets dopamine receptors , particularly the D4 receptor . Dopamine receptors are part of the G-protein-coupled receptor superfamily and play a crucial role in regulating several key functions in the brain, such as motor output, motivation, reward, learning, memory, and endocrine regulation .

Mode of Action

Catechol-d4 interacts with its targets, the dopamine receptors, triggering slow-acting effects that modulate synaptic transmission . This interaction activates different effectors through G-protein coupling . The dopamine D4 receptor, in particular, has been linked to several brain disorders, such as attention-deficit hyperactivity disorder and schizophrenia .

Biochemical Pathways

Catechol-d4 is involved in the dopaminergic pathways in the brain. Dopamine is synthesized from the amino acid tyrosine in a two-step enzymatic process . The first step involves the conversion of tyrosine into L-3,4-dihydroxyphenylalanine (also referred to as L-DOPA or levodopa), catalyzed by tyrosine hydroxylase (TH). The second step is carried out by aromatic L-amino acid decarboxylase (AADC), producing dopamine by decarboxylation of DOPA . In other neurons, or in the adrenal medulla, dopamine can further be transformed into noradrenaline/norepinephrine and adrenaline/epinephrine .

Result of Action

The interaction of Catechol-d4 with dopamine receptors results in a variety of molecular and cellular effects. For instance, the activation of D4 receptors can result in synaptic translocation and activation of CaMKII, which in turn regulates other targets such as AMPA receptors, playing a crucial role in glutamatergic transmission in the brain .

Action Environment

The action of Catechol-d4 can be influenced by environmental factors. For instance, in the presence of heavy metals, catechols can form stable complexes . Additionally, catechols can be oxidized to semiquinone radicals and in a next step to o-benzoquinones in the presence of oxidizing agents . These reactions can lead to interactions with biomolecules such as DNA, proteins, and membranes, ultimately leading to non-repairable damage .

属性

IUPAC Name |

3,4,5,6-tetradeuteriobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIMNLLNPGFGHC-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Catechol-d4 | |

CAS RN |

103963-58-2 | |

| Record name | 103963-58-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

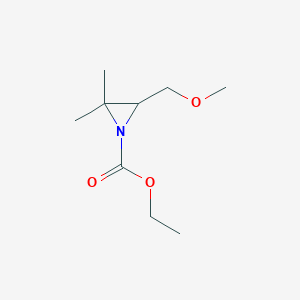

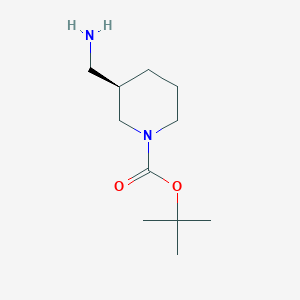

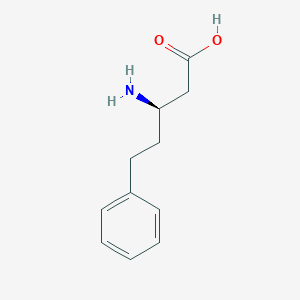

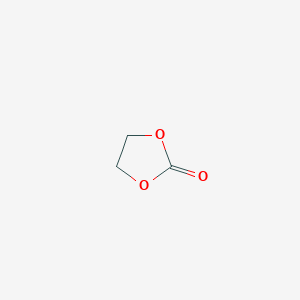

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

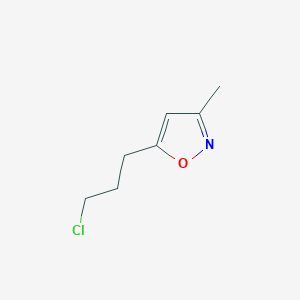

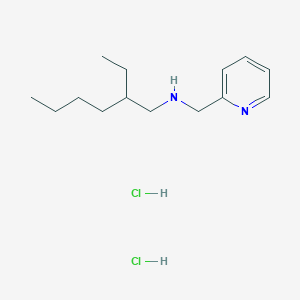

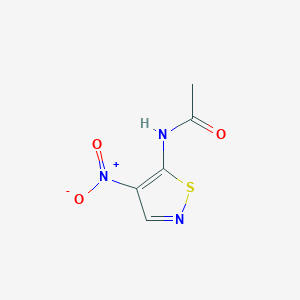

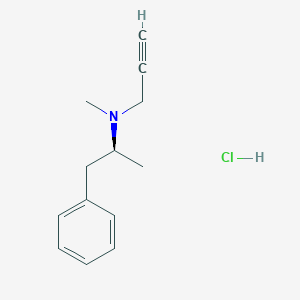

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[6]-Gingerol](/img/structure/B133885.png)

![8-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B133891.png)

![4-Butyl-2-phenyl-1-[4-(phenylmethoxy)phenyl]pyrazolidine-3,5-dione](/img/structure/B133904.png)